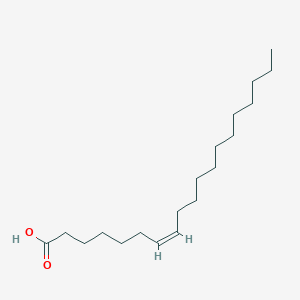
7Z-nonadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7Z-nonadecenoic acid is a useful research compound. Its molecular formula is C19H36O2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7Z-Nonadecenoic acid, also known as nonadecanoic acid, is a fatty acid with significant biological activities and potential applications in various fields, including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound is characterized by its long carbon chain and a double bond at the 7th position. Its molecular formula is C19H36O2, and it belongs to the class of unsaturated fatty acids. The presence of the double bond contributes to its reactivity and biological functions.
Biological Activity
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study by Kim et al. (2024) demonstrated that nonadecanoic acid produced by Streptomyces scabiei showed significant cytotoxic effects against certain cancer cell lines, suggesting its potential as an antimicrobial agent .
2. Role in Plant Physiology
In plants, this compound is involved in signaling pathways related to stress responses. It plays a crucial role in the biosynthesis of jasmonates, which are important for plant defense mechanisms. The activation of jasmonate signaling pathways has been linked to the regulation of gene expression involved in stress responses .
3. Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. Fatty acids are known to modulate inflammatory responses, and nonadecanoic acid's structural characteristics allow it to influence cytokine production and immune cell activity.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Cell Signaling: It interacts with various receptors and enzymes involved in metabolic pathways.
- Influence on Gene Expression: By affecting transcription factors, it can alter the expression of genes related to inflammation and stress responses.
- Membrane Fluidity: As a component of cell membranes, it can influence membrane dynamics and cellular signaling.
Study 1: Cytotoxic Activity
A study published in BMC Complementary Medicine and Therapies evaluated the cytotoxic effects of nonadecanoic acid on cancer cell lines. The results showed that treatment with nonadecanoic acid resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent .
Study 2: Antimicrobial Activity
In another research effort, nonadecanoic acid was tested against pathogenic bacteria. The results indicated that it inhibited bacterial growth significantly, supporting its use as a natural preservative or antimicrobial agent in food systems .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
(Z)-nonadec-7-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSJMRUSWQBXNI-SEYXRHQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













